molecular formula C5H3NO4 B057684 5-Nitro-2-furaldehyde CAS No. 698-63-5

5-Nitro-2-furaldehyde

Cat. No. B057684
CAS RN: 698-63-5
M. Wt: 141.08 g/mol
InChI Key: SXINBFXPADXIEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitro-2-furaldehyde and its derivatives has been explored through several methods. Notably, derivatives like 5-nitro-2-furaldehyde oximes and hydrazones have been prepared, with their stereochemistry studied via NMR, revealing the relationship between the structure of these compounds and their activity (Howarth, Hoyle, & Wakefield, 1969). Moreover, unusual products have been obtained from reactions involving 5-nitro-2-furaldehyde, such as 1, 2-diacetoxy-1, 2-bis (5-nitro-2-furyl) ethene, highlighting the compound's unique reactivity (Fujita, Matsumoto, Minami, & Takamatsu, 1965).

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-furaldehyde has been characterized in detail, including its polymorphic forms. For instance, polymorphic forms of 5-nitrofurazone (a derivative) have been synthesized and characterized, demonstrating different crystal structures and molecular conformations, which affect their physical and chemical properties (Pogoda, Janczak, & Videnova-Adrabińska, 2016).

Chemical Reactions and Properties

5-Nitro-2-furaldehyde participates in various chemical reactions, producing a range of products depending on the reaction conditions. It forms an anion of nitronic acid in alkaline solutions and undergoes novel irreversible redox ring-opening reactions in acidic conditions, leading to nitrile oxide formation among other products (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Physical Properties Analysis

The physical properties of 5-Nitro-2-furaldehyde and its derivatives, such as nitrofurazone, have been studied through methods like X-ray diffraction, spectroscopy, and thermal analysis. These studies offer insights into the compound's stability, molecular geometry, and thermal behavior, which are crucial for understanding its reactivity and potential applications (Stojčeva-Radovanović & Milić, 1987).

Chemical Properties Analysis

The chemical properties of 5-Nitro-2-furaldehyde, such as its reactivity in alkaline and acidic solutions and its ability to undergo various chemical transformations, are central to its applications in synthesis and potential therapeutic uses. Detailed studies on its reactivity patterns, molecular interactions, and product formations provide a basis for exploring novel chemical processes and applications (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Scientific Research Applications

Application 1: Synthesis of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives

  • Summary of the Application: 5-Nitro-2-furaldehyde is used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . These derivatives could have potential applications in various fields, including pharmaceuticals .

Application 2: Synthesis of Modified Mesoporous Silica (MCM-41)

  • Summary of the Application: 5-Nitro-2-furaldehyde is used in the synthesis of modified mesoporous silica (MCM-41) . Mesoporous silica materials have a wide range of applications, including in catalysis, drug delivery, and adsorption.

Application 3: Pharmaceutical Intermediates

  • Summary of the Application: 5-Nitro-2-furaldehyde is commonly used as a pharmaceutical intermediate . This means it can be used in the synthesis of a wide range of pharmaceutical compounds.

Safety And Hazards

5-Nitro-2-furaldehyde is classified as a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this substance . Protective gloves, eye protection, and face protection should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

5-Nitro-2-furaldehyde has potential applications in the synthesis of various pharmaceutical intermediates . It can also be used in the synthesis of modified mesoporous silica (MCM-41), which has potential applications in various fields .

properties

IUPAC Name

5-nitrofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3NO4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINBFXPADXIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30220097
Record name 5-Nitro-2-furaldehyde
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Molecular Weight

141.08 g/mol
Source PubChem
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Boiling Point

128-132 °C @ 10 MM HG
Record name 5-NITRO-2-FURALDEHYDE
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Solubility

SLIGHTLY SOL IN WATER, SOL IN PETROLEUM ETHER
Record name 5-NITRO-2-FURALDEHYDE
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Product Name

5-Nitro-2-furaldehyde

Color/Form

PALE YELLOW IN PETROLEUM ETHER

CAS RN

698-63-5
Record name 5-Nitrofurfural
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Record name 5-Nitro-2-furaldehyde
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Record name 5-Nitrofurfural
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Melting Point

35-36 °C
Record name 5-NITRO-2-FURALDEHYDE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
H Cerecetto, R Di Maio, M González, M Risso… - European journal of …, 2000 - Elsevier
… Several novel semicarbazone derivatives were prepared from 5-nitro-2-furaldehyde or 5-… of them, together with the parent compounds, 5-nitro-2-furaldehyde and 5-nitrothiophene-2-…
Number of citations: 131 www.sciencedirect.com
H Cerecetto, R Di Maio, G Ibarruri, G Seoane… - Il farmaco, 1998 - Elsevier
… Several novel semicarbazones derivatives were prepared from 5-nitro-2-furaldehyde or 5-nitrothiophene-2-… In this paper we report on the synthesis of a series of 5nitro-2-furaldehyde …
Number of citations: 98 www.sciencedirect.com
TA Olszak, OM Peeters, NM Blaton… - … Section C: Crystal …, 1994 - scripts.iucr.org
The molecules of the title compound, C6H6N404, are linked through bifurcated hydrogen bonds. A three-dimensional network of molecules is observed. Comment A perspective view …
Number of citations: 13 scripts.iucr.org
V Narayan, HN Mishra, O Prasad, L Sinha - Computational and Theoretical …, 2011 - Elsevier
The geometry, electronic properties, polarizability, and hyperpolarizability of 5-nitro-2-furaldehyde semicarbazone (5N2FSC) has been calculated using density functional theory (DFT) …
Number of citations: 25 www.sciencedirect.com
E Massarani, D Nardi, A Tajana… - Journal of Medicinal …, 1971 - ACS Publications
… added a soln of 0.01 mole of 5-nitro-2-furaldehyde in 1 ml of AcOH. The reaction was exothermic. The mixt was stirred for 30 min, poured in to Et20, and stirred until a solid sepd; this …
Number of citations: 43 pubs.acs.org
M Arivazhagan, S Jeyavijayan, J Geethapriya - Spectrochimica Acta Part A …, 2013 - Elsevier
… compounds, our attention has been turned towards 5-nitro-2-furaldehyde oxime (NFAO). … [9] reported the electronic properties and vibrational analysis of 5-nitro-2-furaldehyde …
Number of citations: 22 www.sciencedirect.com
J Olivard, S Valenti, JA Buzard - Journal of Medicinal Chemistry, 1962 - ACS Publications
The identification of 5-acetamido-2-furaldehyde acetylhydrazone in the urine of rabbits fed 5-nitro-2-furaldehyde acetylhydrazone is reported. Identification of 1, 2-diacetylhydrazine and …
Number of citations: 26 pubs.acs.org
E Ertürk, JE Morris, SM Cohen, JM Price, GT Bryan - Cancer research, 1970 - AACR
… Since the 5-nitro-2-furaldehyde semicarbazone used to induce the tumors utilized in the … % of 5-nitro-2-furaldehyde azine as an impurity, pure 5-nitro-2-furaldehyde semicarbazone was …
Number of citations: 55 aacrjournals.org
MC DODD - Journal of Pharmacology and Experimental …, 1946 - ASPET
… 5-nitro-2-furaldehyde semicarbazone was shown to exert antibacterial action in vitro on a … 5-nitro-2-furaldehyde semicarbazone was also effective in the therapy of mice infected with …
Number of citations: 69 jpet.aspetjournals.org
JG DOWNING, MC HANSON… - Journal of the American …, 1947 - jamanetwork.com
… Among others, 5-nitro-2furaldehyde semicarbazone (Furacin) was found to be nonirritant and … Furacin (5-nitro-2-furaldehyde semicarbazone) is a lemon yellow crystalline compound …
Number of citations: 20 jamanetwork.com

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